Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate
Description
Historical Context of Thiazole Chemistry
The foundation of thiazole chemistry was established on November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber announced the discovery of the thiazole ring system. In their seminal publication titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the first systematic definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)nNS that relate to pyridine in the same manner that thiophene relates to benzene. This groundbreaking work established the nomenclature and structural understanding that would guide thiazole research for over a century.
The historical development of thiazole chemistry emerged from investigations into thiocyanoacetone derivatives, which Hantzsch and Weber identified as precursors to the thiazole ring system. Their methodical approach to structural elucidation involved studying the so-called "Rhodanketone" compounds, ultimately leading to the identification of the first free thiazole, 4-methylthiazole, through zinc powder distillation of 2-oxy-4-methylthiazole. This discovery marked a pivotal moment in heterocyclic chemistry, as it demonstrated the synthetic accessibility of thiazole derivatives through controlled chemical transformations.
The controversy that followed Hantzsch's initial discoveries, particularly the debate with Tcherniac that extended for 36 years, paradoxically contributed to the advancement of thiazole chemistry by encouraging rigorous experimental verification and methodological refinement. Tcherniac's challenge to Hantzsch's structural assignments led to improved synthetic procedures and more accurate characterization techniques, ultimately strengthening the foundation of thiazole chemistry. The resolution of this historical controversy through Tcherniac's acknowledgment of the thiazole structure in 1919 validated Hantzsch's original insights and established the credibility of systematic heterocyclic research.
Biological and Pharmacological Relevance of Thiazole Derivatives
Thiazole derivatives have emerged as privileged scaffolds in pharmaceutical chemistry, demonstrating remarkable diversity in their biological activities and therapeutic applications. The significance of the thiazole ring system in biochemistry is exemplified by its presence in vitamin thiamine (B1), where the thiazolium ring serves as an essential electron sink in the decarboxylation of alpha-keto acids by thiamine pyrophosphate. This fundamental role in cellular metabolism underscores the biological importance of thiazole-containing compounds and their potential for therapeutic intervention.
Contemporary research has identified thiazole derivatives with extensive pharmacological profiles, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects. The versatility of thiazole chemistry is further demonstrated by the clinical success of compounds such as meloxicam, a non-steroidal anti-inflammatory drug containing a thiazole moiety. Agricultural applications have also proven significant, with thiazole-based fungicides including thifluzamide, tricyclazole, and thiabendazole providing effective control against various agricultural pests.
The molecular basis for the biological activity of thiazole derivatives stems from their unique electronic properties and structural features that enable specific interactions with biological targets. The electron-donating sulfur atom and electron-accepting carbon-nitrogen double bond create a stable heterocyclic system with significant pi-electron delocalization. This electronic configuration facilitates binding to enzyme active sites and receptor domains, explaining the broad spectrum of biological activities observed across different thiazole derivatives.
| Biological Activity | Representative Compounds | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Meloxicam | Cyclooxygenase inhibition |
| Antibacterial | Thiazole-containing penicillins | Cell wall synthesis disruption |
| Antifungal | Thifluzamide, Tricyclazole | Respiratory chain inhibition |
| Antiviral | Various thiazole derivatives | Viral enzyme interference |
Structural Features and Reactivity of 5-Methyl-1,3-Thiazole Moieties
The 5-methyl-1,3-thiazole core structure present in sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate exhibits distinctive chemical properties that influence both its synthetic accessibility and biological activity. The thiazole ring system is characterized by significant aromaticity, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. This aromatic character contributes to the stability of the heterocyclic system while maintaining sufficient reactivity for chemical modifications.
The presence of the methyl group at the 5-position of the thiazole ring in this compound influences both the electronic distribution and steric properties of the molecule. Computational studies have identified the C5 position as the primary site for electrophilic substitution due to calculated pi-electron density patterns. The methyl substitution at this position modulates the reactivity profile of the thiazole ring, affecting both its susceptibility to further chemical transformations and its interactions with biological targets.
The acetate functionality attached to the 2-position of the thiazole ring through a methylene bridge provides additional structural complexity and potential for molecular recognition. This structural feature is particularly significant because the C2-H position in thiazole derivatives is known to be susceptible to deprotonation due to the acidic nature of the proton at this position. The incorporation of the acetate group at the 2-position through a carbon linker maintains the acidic character while introducing carboxylate functionality that can participate in ionic interactions and hydrogen bonding.
The sodium salt form of the compound enhances water solubility compared to the free acid, facilitating potential biological applications and synthetic manipulations in aqueous media. The ionic nature of the sodium acetate moiety provides opportunities for coordination chemistry and electrostatic interactions that may influence biological activity and pharmacokinetic properties. The overall molecular architecture of this compound thus represents a sophisticated integration of thiazole chemistry principles with practical considerations for chemical and biological applications.
| Structural Feature | Chemical Property | Biological Significance |
|---|---|---|
| 5-Methyl thiazole ring | Aromatic stability, electrophilic substitution site | Target protein binding, metabolic stability |
| 2-Position acetate linker | Ionic character, hydrogen bonding potential | Cell membrane permeability, receptor interactions |
| Sodium salt formation | Enhanced water solubility | Bioavailability, formulation compatibility |
| Heterocyclic nitrogen/sulfur | Pi-electron delocalization | Enzyme active site recognition |
Properties
IUPAC Name |
sodium;2-(5-methyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Na/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDLBAIVVRAPTG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its thiazole moiety contributes to the biological activity of the final products.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting essential metabolic pathways. This compound has demonstrated potential against several pathogens.
- Anti-inflammatory Effects: Compounds containing thiazole rings have been noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .
Case Study 2: Synthesis of Anticancer Agents
In another research project focused on drug development, this compound was utilized as a key intermediate in synthesizing novel anticancer compounds. The derivatives exhibited cytotoxic effects against various cancer cell lines, demonstrating its utility in cancer therapy .
Mechanism of Action
The mechanism by which Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate
- Molecular Formula : C₅H₃ClNNaO₂S
- Molecular Weight : 199.59 g/mol
- Key Differences: Replacing the 5-methyl group with a chlorine atom increases molecular weight and introduces an electron-withdrawing effect. It is marketed as a "versatile small-molecule scaffold" for drug discovery, with applications in kinase inhibitor synthesis .
Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate
- Molecular Formula : C₅H₃BrNNaO₂S
- Molecular Weight : 248.10 g/mol
- Key Differences: The bromine substituent increases steric bulk and polarizability compared to chlorine or methyl groups.
Analogues with Extended Aromatic Systems
Sodium 2-(1,3-benzothiazol-2-yl)acetate
- Molecular Formula : C₉H₆NNaO₂S
- Molecular Weight : 223.20 g/mol
- Key Differences : The benzothiazole moiety introduces aromaticity and planar rigidity, enhancing π-π stacking interactions with biological targets. This compound is widely used in synthesizing antiviral and anticancer agents due to its improved binding kinetics .
Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate
- Molecular Formula : C₁₀H₈NNaO₃S
- Molecular Weight : 245.23 g/mol
- Key Differences : The furan substituent adds a heteroaromatic ring, increasing solubility in polar solvents and enabling hydrogen bonding. This structural feature is advantageous in designing CNS-targeted drugs .
Ester Derivatives
Ethyl 2-(5-chloro-1,3-thiazol-2-yl)acetate
- Molecular Formula: C₇H₇ClNO₂S
- Molecular Weight : 195.64 g/mol
- Key Differences : The ethyl ester form reduces water solubility but enhances lipid permeability, making it suitable for prodrug formulations. It serves as an intermediate in synthesizing antibiotics and kinase inhibitors .
Functional and Pharmacological Comparisons
Biological Activity
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for various therapeutic applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for its ability to interact with various biological targets. The thiazole moiety contributes to the compound's pharmacological properties by facilitating interactions with enzymes and receptors involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial effects. For instance, it can disrupt essential metabolic pathways in bacteria and fungi, leading to cell death.
- Cell Signaling Modulation : this compound influences cell signaling pathways, which can result in altered gene expression and promote anti-inflammatory responses.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including resistant strains .
- Fungal Activity : It also shows efficacy against drug-resistant fungal strains like Candida auris, outperforming traditional antifungals like fluconazole .
Anticancer Properties
This compound has been evaluated for its anticancer potential:
- Cytotoxicity : Studies have reported cytotoxic effects against breast cancer cell lines (e.g., MCF-7), indicating its potential as an anticancer agent .
- Mechanisms : The compound may exert its anticancer effects by inhibiting histone acetylase activity and affecting DNA repair mechanisms .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses:
- Inflammation Modulation : this compound can influence the release of pro-inflammatory cytokines and reduce inflammation in various cellular models.
Research Findings and Case Studies
Numerous studies have highlighted the biological activities of this compound:
Preparation Methods
Cyclocondensation-Based Synthesis
One common approach to synthesize substituted thiazoles involves the cyclocondensation of α-haloketones with thiourea or thioamides. For Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate:
- An α-bromoacetyl derivative bearing a methyl group at the 5-position of the thiazole ring can be prepared.
- This intermediate undergoes cyclocondensation with thiourea or related sulfur-containing nucleophiles to form the thiazole ring.
This method is supported by literature on the synthesis of 2,5-disubstituted thiazoles where bromination of precursors followed by reaction with thiocarbonyl compounds affords the desired thiazole derivatives with good yields.
Halogenation and Substitution Routes
Another method involves:
- Bromination of a suitable precursor such as 5-methylthiazol-2-ylmethanol to form the corresponding bromomethyl derivative.
- Reaction of this bromomethyl intermediate with sodium acetate or a suitable acetate source under basic conditions to substitute the bromide with an acetate group.
This is consistent with processes where thiazol-5-yl-methanol compounds are reacted with alkyl or aryl haloformates in the presence of bases to yield esters or acids, which can be subsequently converted to sodium salts.
Esterification and Hydrolysis
The acetate functionality can be introduced or modified via esterification and hydrolysis steps:
- Esterification of the corresponding 2-(5-methyl-1,3-thiazol-2-yl)acetic acid with methanol under acidic catalysis to form methyl esters.
- Hydrolysis of the ester to the free acid followed by neutralization with sodium hydroxide to yield the sodium salt.
This approach is common in the preparation of amino acid-derived thiazole compounds and related heterocycles, facilitating purification and handling.
Preparation of Sodium Salt Form
The final step involves neutralizing the free acid form of 2-(5-methyl-1,3-thiazol-2-yl)acetic acid with sodium hydroxide or sodium carbonate to form the sodium salt:
- This is typically done in aqueous solution.
- The pH is carefully controlled to ensure complete conversion to the sodium salt.
- The solution can be concentrated and dried to obtain the solid sodium salt.
This method is standard for preparing sodium salts of carboxylic acids and is confirmed by solubility and formulation data indicating the use of sodium hydroxide neutralization.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The cyclocondensation step is critical for ring formation and requires optimization of temperature and solvent to maximize yield and purity.
- Bromination must be controlled to avoid over-bromination or side reactions; mild conditions in acetic acid are preferred.
- Esterification and hydrolysis steps allow for purification and better handling of intermediates; acid catalysis and reflux conditions are commonly employed.
- Neutralization to the sodium salt must ensure complete conversion without degradation; aqueous sodium hydroxide is preferred, and pH monitoring is essential.
- Recent advances suggest that using calcium carbonate as a base during thiazole ring formation can improve yield but may cause partial racemization in chiral analogues, which is less relevant for this compound but important in related syntheses.
Q & A
Q. What are the optimal synthetic routes for Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 5-methyl-1,3-thiazole-2-carbaldehyde with ethyl chloroacetate in ethanol, followed by saponification using sodium hydroxide to yield the sodium salt. Key steps include:
- Reaction Optimization : Use anhydrous sodium acetate as a base to deprotonate intermediates (e.g., in ethanol under reflux for 6 hours) .
- Purification : Recrystallization from ethanol or aqueous ethanol ensures high purity. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Critical Parameters : Control reaction temperature (70–80°C) to avoid byproducts like thiazole ring degradation .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 2.35 (s, 3H, CH3-thiazole), δ 3.85 (s, 2H, CH2COO⁻), and δ 7.15 (s, 1H, thiazole-H) .
- FT-IR : Confirm carboxylate (COO⁻) stretch at ~1570–1600 cm⁻¹ and thiazole C=N at ~1650 cm⁻¹ .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-S-C bond angle ~86° in thiazole rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and its halogenated analogs?
- Methodological Answer : Substituent effects (e.g., methyl vs. bromo at the 5-position) alter electronic and steric properties:
- Comparative Kinetics : Use HPLC to track reaction rates in nucleophilic acyl substitutions. Bromo-substituted analogs show faster reactivity due to electron-withdrawing effects .
- Byproduct Analysis : Identify side products (e.g., dimerization via thiazole ring opening) using LC-MS under acidic conditions .
- Computational Modeling : Calculate Fukui indices to predict nucleophilic/electrophilic sites using DFT (B3LYP/6-31G*) .
Q. What strategies validate computational predictions of this compound’s binding affinity with target enzymes?
- Methodological Answer : Combine docking simulations with experimental validation:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with carboxylate and π-π stacking with thiazole .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) in real-time. Compare with reference compounds (e.g., IC50 values for enzyme inhibition) .
- Mutagenesis Studies : Introduce point mutations (e.g., Ser123Ala in active sites) to confirm predicted interaction hotspots .
Q. How does this compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer : Design stability-indicating assays:
- Forced Degradation : Expose to UV light (254 nm), heat (40–60°C), and pH extremes (2–12). Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72 hours. Detect hydrolysis products (e.g., free thiazole) using LC-QTOF-MS .
- Oxidative Resistance : Test with H2O2 (3% v/v). Thiazole rings are prone to oxidation, forming sulfoxides (confirmed by m/z +16 in MS) .
Q. What mechanistic insights explain this compound’s bioactivity in enzyme inhibition?
- Methodological Answer : Employ enzyme kinetics and structural biology:
- Competitive Inhibition Assays : Vary substrate concentrations (e.g., NADPH for oxidoreductases) to calculate Ki values. Lineweaver-Burk plots distinguish competitive vs. non-competitive modes .
- Cryo-EM/Co-crystallization : Resolve inhibitor-enzyme complexes (e.g., 2.5 Å resolution) to identify binding motifs like carboxylate-metal ion interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding to correlate with computational ΔG values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
